molecular formula C7H13ClFNO2 B2481237 Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride CAS No. 2230789-93-0

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2481237
CAS No.: 2230789-93-0
M. Wt: 197.63
InChI Key: UASGLVUKQFPIDT-GEMLJDPKSA-N
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Description

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates, which facilitate the formation of the desired stereoisomer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while reduction and oxidation reactions can produce alcohols and oxidized derivatives, respectively.

Scientific Research Applications

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or modulator of these targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom in the pyrrolidine ring, which significantly enhances its chemical and biological properties. This fluorination often results in increased metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry and other research areas.

Properties

IUPAC Name

ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASGLVUKQFPIDT-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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